[3-(Ethylamino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Ethylamino)phenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of phenylmethanol, where an ethylamino group is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing [3-(Ethylamino)phenyl]methanol involves the reduction of 3-nitrobenzyl alcohol using ethylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination of Halogenated Compounds: Another method involves the nucleophilic substitution of 3-chlorobenzyl alcohol with ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Ethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, reduction with lithium aluminum hydride can yield secondary amines.
Substitution: The ethylamino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Ethylamino)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Biology:
Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving phenylmethanol derivatives.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of various pharmaceutical compounds.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Ethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Phenylmethanol: The parent compound, lacking the ethylamino group.
3-(Methylamino)phenylmethanol: A similar compound with a methylamino group instead of an ethylamino group.
3-(Dimethylamino)phenylmethanol: A derivative with a dimethylamino group.
Comparison:
Uniqueness: [3-(Ethylamino)phenyl]methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets compared to its analogs.
Reactivity: The ethylamino group increases the compound’s nucleophilicity and ability to participate in substitution reactions, making it more versatile in synthetic applications.
Biological Activity: The presence of the ethylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
[3-(ethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,10-11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQDQDWDUYLEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915704-76-6 |
Source
|
Record name | [3-(ethylamino)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.